molecular formula C12H20N2O3 B2622320 1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one CAS No. 2361657-42-1

1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one

Cat. No. B2622320
CAS RN: 2361657-42-1
M. Wt: 240.303
InChI Key: KERVRCJVLGKSKG-UHFFFAOYSA-N
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Description

1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one, also known as MDAA, is a spirocyclic compound that has gained attention in the scientific community for its potential applications in biomedical research. MDAA is a versatile molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one has a wide range of potential applications in biomedical research. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, 1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in animal models. 1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one has also been shown to reduce oxidative stress and protect neurons from damage in animal models. Additionally, 1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one has been shown to have antiproliferative effects on cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one in lab experiments is its versatility. 1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one can be synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. Additionally, 1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one has been shown to have low toxicity in animal models, making it a potentially safe compound for use in research. However, one limitation of using 1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research involving 1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one. One area of research could focus on the development of more efficient methods for synthesizing 1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one. Another area of research could focus on the optimization of 1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one's anti-cancer properties, with the goal of developing a more effective anti-cancer agent. Additionally, future research could focus on the development of 1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one analogs with improved solubility and bioavailability. Overall, 1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one has the potential to be a valuable tool in biomedical research, and further research is needed to fully understand its potential applications.

Synthesis Methods

1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one can be synthesized using various methods, but the most commonly used method is the reaction between 1,2-diaminoethane and ethyl acetoacetate. The reaction involves the formation of a spirocyclic intermediate, which is then oxidized to form 1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one. Other methods of synthesis include the reaction between 1,2-diaminoethane and β-ketoesters or the reaction between 2-aminoethanol and β-diketones.

properties

IUPAC Name

1-(1-methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-3-11(15)14-5-7-17-10-12(8-14)9-16-6-4-13(12)2/h3H,1,4-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERVRCJVLGKSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC12CN(CCOC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one

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